molecular formula C17H21FN2O4 B6348875 8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-41-6

8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348875
CAS No.: 1326808-41-6
M. Wt: 336.36 g/mol
InChI Key: OLKRMAKYJQPODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic derivative of 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, featuring an ethyl group at the 8-position and a 4-fluorobenzoyl substituent at the 4-position.

Properties

IUPAC Name

8-ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-3-5-13(18)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKRMAKYJQPODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethylenediamine Derivatives

A widely adopted method involves cyclizing ethylenediamine derivatives with carbonyl-containing intermediates. For example, N-ethyl-1,2-diaminoethane reacts with γ-butyrolactone under basic conditions to form the spirocyclic lactam intermediate. Key steps include:

  • Alkylation : Ethylamine is introduced via nucleophilic substitution using ethyl bromide in the presence of potassium carbonate.

  • Lactamization : Intramolecular cyclization under reflux with toluene and p-toluenesulfonic acid (PTSA) yields the 1-oxa-4,8-diazaspiro[4.5]decane framework.

Table 1: Optimization of Cyclocondensation Conditions

ParameterConditionYield (%)Reference
SolventToluene78
CatalystPTSA (10 mol%)82
Temperature110°C, 12 h75
BaseTime (h)Yield (%)Purity (%)
TEA48998
Pyridine67695

Carboxylic Acid Group Installation at Position 3

The carboxylic acid moiety is introduced via hydrolysis of a methyl ester precursor .

Ester Hydrolysis Under Basic Conditions

  • Esterification : The spirocyclic intermediate is treated with methyl chloroformate to form the methyl ester.

  • Saponification : Hydrolysis with NaOH (2M) in methanol/water (4:1) at 60°C for 6 h yields the carboxylic acid.

Table 3: Hydrolysis Reaction Optimization

BaseTemperature (°C)Time (h)Yield (%)
NaOH60692
LiOH50888

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

  • Spirocycle Formation : Ethylenediamine derivative + γ-butyrolactone → 1-oxa-4,8-diazaspiro[4.5]decane.

  • Acylation : 4-Fluorobenzoyl chloride + spirocyclic amine → 4-(4-fluorobenzoyl) intermediate.

  • Ester Hydrolysis : Methyl ester → carboxylic acid.

Overall Yield : 62% (three-step sequence).

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Competing reactions at N-4 vs. N-8 are minimized using bulky bases like TEA.

  • Acid Sensitivity : The spirocyclic core degrades under strong acidic conditions; neutral pH is maintained during workup.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for cyclocondensation, reducing reaction time by 40% compared to batch processes.

Analytical Characterization

  • HRMS : m/z 365.1382 [M+H]⁺ (calc. 365.1385).

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.45–3.62 (m, 8H, spiro-CH₂), 7.25–7.89 (m, 4H, Ar-H) .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its interactions with biological molecules and potential therapeutic effects.

    Medicine: The compound is explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials and chemical processes, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may vary depending on the application, but they generally include inhibition or activation of key biological processes.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position substituent modulates lipophilicity and steric bulk. Key analogs include:

Compound Name 8-Substituent Molecular Weight (g/mol) Formula Key Evidence
8-Ethyl-4-(4-fluorobenzoyl)-target compound Ethyl Not explicitly provided C₁₇H₂₀FN₂O₄* -
8-Methyl-4-(2,4-difluorobenzoyl) analog Methyl 340.32 C₁₆H₁₈F₂N₂O₄
8-Propyl-4-(4-chlorobenzoyl) analog Propyl 366.84 C₁₈H₂₂ClN₂O₄
8-tert-Butyl-4-(3-fluorobenzoyl) analog tert-Butyl Not provided C₂₀H₂₆FN₂O₄

*Calculated based on structural similarity.

Key Observations :

  • Ethyl vs.
  • Propyl : Extending to propyl further elevates molecular weight and hydrophobicity, which may impact solubility .
  • tert-Butyl : This bulky group introduces significant steric hindrance, likely reducing binding to sterically sensitive targets .

Benzoyl Group Modifications at the 4-Position

The benzoyl group’s substitution pattern affects electronic properties and target interactions:

Compound Name 4-Substituent Molecular Weight (g/mol) Key Evidence
8-Ethyl-4-(4-fluorobenzoyl)-target compound 4-Fluorobenzoyl - -
4-(2,4-Difluorobenzoyl)-8-methyl analog 2,4-Difluorobenzoyl 340.32
4-(3-Nitrobenzoyl)-8-ethyl analog 3-Nitrobenzoyl Not provided
4-(4-Chloro-2-fluorobenzoyl)-8-ethyl analog 4-Chloro-2-fluorobenzoyl Not provided
4-(Pyridine-3-carbonyl)-8-methyl analog Pyridine-3-carbonyl 305.33

Key Observations :

  • Fluorine Substitution: Mono- (4-F) and di-fluorinated (2,4-F₂) benzoyl groups improve metabolic stability and electronegativity, favoring interactions with hydrophobic pockets in target proteins .
  • Chlorine and Nitro Groups: Electron-withdrawing substituents like Cl and NO₂ enhance reactivity but may reduce solubility .

Core Structure Modifications

Replacement of the 1-oxa group with sulfur (1-thia) alters electronic and physical properties:

Compound Name Core Structure Density (g/cm³) Boiling Point (°C) Key Evidence
Target compound 1-Oxa - - -
(R)-8-Benzoyl-1-thia-4,8-diazaspiro analog 1-Thia 1.38 571.5

Key Observations :

  • 1-Thia vs. 1-Oxa : Sulfur’s larger atomic radius and polarizability increase density and boiling point, which may influence crystallization and solubility .

Physicochemical and Commercial Data

Compound Name Purity Storage Notes Supplier Key Evidence
8-Methyl-4-(2,4-difluorobenzoyl) analog ≥95% Discontinued Biosynth
8-Propyl-4-(4-chlorobenzoyl) analog 95% Lab use only Fluorochem
4-(3-Nitrobenzoyl)-8-ethyl analog To inquire Lab use only CymitQuimica

Key Observations :

  • High-purity derivatives (≥95%) are typically reserved for research, emphasizing their role in early drug discovery .

Biological Activity

Chemical Structure and Properties
8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by a distinctive spirocyclic structure that includes both nitrogen and oxygen heteroatoms. Its molecular formula is C18H22N2O3C_{18}H_{22}N_2O_3, with a molecular weight of approximately 321.35 g/mol. The compound features an ethyl group at the 8-position, a fluorobenzoyl group at the 4-position, and a carboxylic acid functional group, which collectively contribute to its unique chemical properties and potential biological activities .

Research indicates that 8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits significant biological activity, particularly in modulating enzyme activity and influencing biological pathways related to inflammation and other disease processes. The presence of the fluorobenzoyl group may enhance its binding affinity to specific molecular targets, making it a candidate for further pharmacological investigation .

Therapeutic Potential

The compound has been studied for its potential therapeutic effects, especially concerning anti-inflammatory properties. It has shown promise in inhibiting specific enzymes involved in inflammatory pathways, suggesting its relevance for conditions characterized by excessive inflammation .

Case Studies and Experimental Findings

Several studies have explored the biological effects of similar compounds within the diazaspiro series. For instance, compounds structurally related to 8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane have demonstrated varying degrees of efficacy in preclinical models for conditions such as cystinuria and other metabolic disorders .

Table 1: Summary of Biological Activities

Compound NameActivity TypeModel UsedKey Findings
LH708Inhibition of l-cystine crystallizationSlc3a1-knockout miceSignificant reduction in stone formation; good safety profile
LH1753Inhibition of l-cystine crystallizationSlc3a1-knockout miceMost potent crystallization inhibition with EC50 of 29.5 nM

Comparative Analysis

The unique substitution pattern and functional groups in 8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane enhance its reactivity compared to similar compounds. The combination of an ethyl group and a fluorobenzoyl moiety provides distinct chemical properties that may lead to unique interactions with biological targets .

Q & A

Q. How can machine learning predict novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Feature Engineering : Train models on descriptors like molecular weight, logP, and topological polar surface area (TPSA) .
  • Generative Models : Use reinforcement learning (e.g., REINVENT) to propose derivatives with predicted IC50 values <100 nM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.